molecular formula C24H22Cl2N6O B4592992 3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4592992
M. Wt: 481.4 g/mol
InChI Key: ZXOBEOJCOHHEES-UHFFFAOYSA-N
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Description

3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H22Cl2N6O and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.1232147 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

  • The functionalization of pyrazole derivatives through reactions with various agents to form new compounds has been demonstrated, highlighting the versatility of pyrazole frameworks in creating novel molecules with potential applications in drug development and material science (Yıldırım, Kandemirli, & Demir, 2005). These synthetic routes provide a basis for designing and synthesizing compounds similar to the one , potentially leading to new scientific applications.

Biological Evaluation

  • Pyrazole derivatives have been evaluated for their anticancer and anti-inflammatory properties, indicating the therapeutic potential of these compounds. A study synthesized novel pyrazolopyrimidines derivatives and tested them for their cytotoxic and 5-lipoxygenase inhibition activities, revealing structure-activity relationships that could guide the development of new therapeutic agents (Rahmouni et al., 2016). This suggests that compounds like "3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" may also possess biologically relevant activities worth investigating.

Antimicrobial Activity

  • The synthesis of pyrimidine derivatives, including those with pyrazole groups, has shown antimicrobial potential, hinting at the broad utility of such compounds in developing new antimicrobial agents. A specific study synthesized newer pyrimidine derivatives and evaluated their antimicrobial activity, providing insights into the potential use of such compounds in combating microbial infections (Rathod & Solanki, 2018).

Properties

IUPAC Name

3,6-dicyclopropyl-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N6O/c1-31-23-21(22(30-31)14-7-8-14)16(9-20(29-23)13-5-6-13)24(33)28-15-10-27-32(11-15)12-17-18(25)3-2-4-19(17)26/h2-4,9-11,13-14H,5-8,12H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOBEOJCOHHEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=C(C=CC=C5Cl)Cl)C(=N1)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3,6-dicyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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